REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH2:30][C:31]#[N:32])[CH2:11][CH2:10][CH:9]([O:12][Si:13]([C:26]([CH3:29])([CH3:28])[CH3:27])([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:8][CH2:7]1)=O)C.O.[BH4-].[Na+].[OH-].[NH4+]>C1COCC1.O.O.O.O.O.O.[Co](Cl)Cl>[C:26]([Si:13]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[O:12][CH:9]1[CH2:10][CH2:11][C:6]2([C:4](=[O:3])[NH:32][CH2:31][CH2:30]2)[CH2:7][CH2:8]1)([CH3:29])([CH3:28])[CH3:27] |f:2.3,4.5,7.8.9.10.11.12.13|
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Name
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4-(tert-butyl-diphenyl-silanyloxy)-1-cyanomethyl-cyclohexanecarboxylic acid ethyl ester
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Quantity
|
7.19 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1(CCC(CC1)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CC#N
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Name
|
|
Quantity
|
65 mL
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Type
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reactant
|
Smiles
|
O
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Name
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|
Quantity
|
3.02 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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130 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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1.9 g
|
Type
|
catalyst
|
Smiles
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O.O.O.O.O.O.[Co](Cl)Cl
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Name
|
|
Quantity
|
2 mL
|
Type
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reactant
|
Smiles
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[OH-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stir for 16 hours under N2
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Treat a 0° C.
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Type
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TEMPERATURE
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Details
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Heat
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Type
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CUSTOM
|
Details
|
the reaction to 50° C. for 8 hours
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Duration
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8 h
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Type
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TEMPERATURE
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Details
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cool to room temperature
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Type
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STIRRING
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Details
|
stir 16 hours under N2
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
Treat
|
Type
|
FILTRATION
|
Details
|
filter through hyflo
|
Type
|
CUSTOM
|
Details
|
Remove the solvent from the filtrate in vacuo
|
Type
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ADDITION
|
Details
|
dilute the residue with minimal water and brine
|
Type
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EXTRACTION
|
Details
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extract three times with 3:1 chloroform
|
Type
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DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer with Na2SO4
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Type
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CUSTOM
|
Details
|
remove the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford crude product
|
Type
|
CUSTOM
|
Details
|
Purify with a 0 to 10% methanol in CH2Cl2 gradient on silica gel
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OC1CCC2(CCNC2=O)CC1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |